molecular formula C18H16F3NO4 B11254076 8-methoxy-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

8-methoxy-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11254076
M. Wt: 367.3 g/mol
InChI Key: YIZYBEIRWUXUBD-UHFFFAOYSA-N
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Description

8-methoxy-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials due to its ability to enhance the biological activity and stability of molecules .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized under specific conditions.

    Reduction: The carbonyl group in the carboxamide can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

8-methoxy-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with enhanced properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar compounds include other trifluoromethyl-substituted benzodioxepines and carboxamides. Compared to these compounds, 8-methoxy-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Examples of similar compounds include trifluoromethyl ketones and other trifluoromethylated heterocycles .

Properties

Molecular Formula

C18H16F3NO4

Molecular Weight

367.3 g/mol

IUPAC Name

7-methoxy-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide

InChI

InChI=1S/C18H16F3NO4/c1-24-14-10-16-15(25-6-3-7-26-16)9-13(14)17(23)22-12-5-2-4-11(8-12)18(19,20)21/h2,4-5,8-10H,3,6-7H2,1H3,(H,22,23)

InChI Key

YIZYBEIRWUXUBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1C(=O)NC3=CC=CC(=C3)C(F)(F)F)OCCCO2

Origin of Product

United States

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